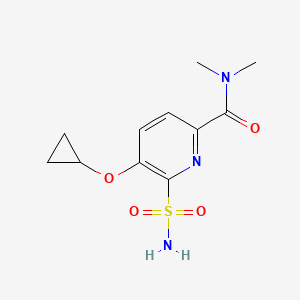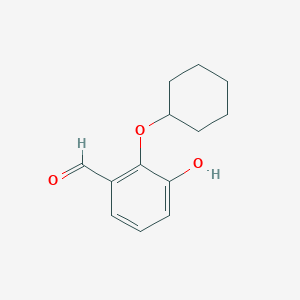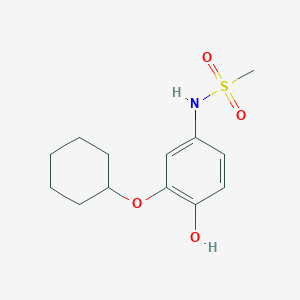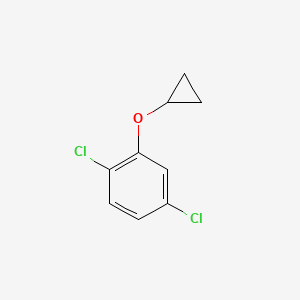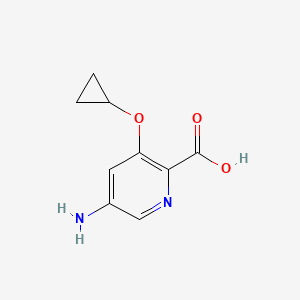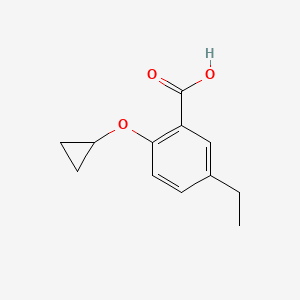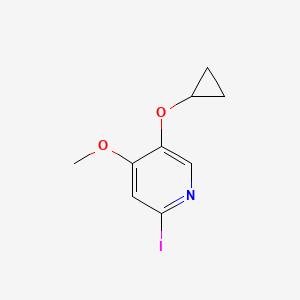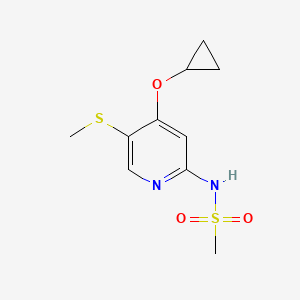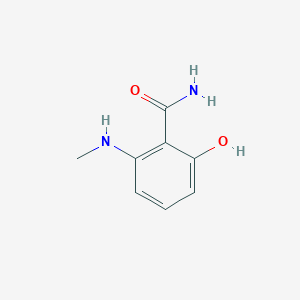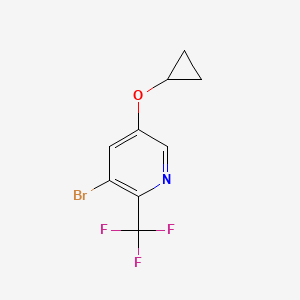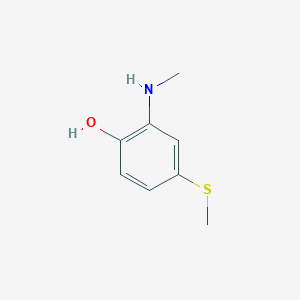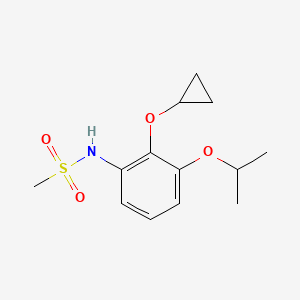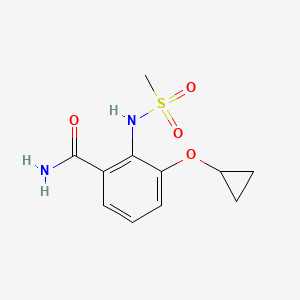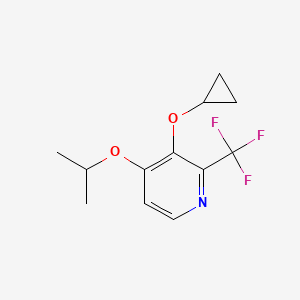
3-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with cyclopropoxy and isopropoxy substituents. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, making this compound of interest in various fields of research and industry.
Vorbereitungsmethoden
One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce the trifluoromethyl group into organic molecules . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and alkoxy substituents can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
Eigenschaften
Molekularformel |
C12H14F3NO2 |
|---|---|
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-propan-2-yloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)17-9-5-6-16-11(12(13,14)15)10(9)18-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DWFGRWZTVUTXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel-](/img/structure/B14828467.png)
